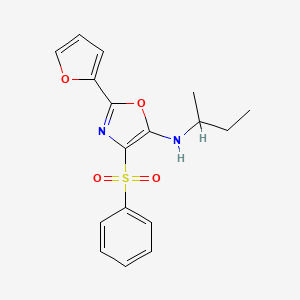

4-(benzenesulfonyl)-N-(butan-2-yl)-2-(furan-2-yl)-1,3-oxazol-5-amine

CAS No.: 862793-14-4

Cat. No.: VC7501826

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862793-14-4 |

|---|---|

| Molecular Formula | C17H18N2O4S |

| Molecular Weight | 346.4 |

| IUPAC Name | 4-(benzenesulfonyl)-N-butan-2-yl-2-(furan-2-yl)-1,3-oxazol-5-amine |

| Standard InChI | InChI=1S/C17H18N2O4S/c1-3-12(2)18-16-17(19-15(23-16)14-10-7-11-22-14)24(20,21)13-8-5-4-6-9-13/h4-12,18H,3H2,1-2H3 |

| Standard InChI Key | FDANWCCLBVVUJV-UHFFFAOYSA-N |

| SMILES | CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

Benzenesulfonyl group: A strong electron-withdrawing group attached to the oxazole ring, enhancing electrophilicity at the sulfonyl oxygen.

-

Furan-2-yl substituent: A five-membered oxygen-containing heterocycle contributing π-electron density and hydrogen-bonding capability .

-

N-(butan-2-yl) side chain: A secondary amine group providing nucleophilic character and influencing solubility .

The oxazole ring (CHNO) serves as the central scaffold, with substituents at positions 2 (furan), 4 (benzenesulfonyl), and 5 (butan-2-yl amine).

The benzenesulfonyl group increases molecular polarity, suggesting moderate water solubility (≈50–100 mg/L).

Synthesis and Manufacturing

Multi-Step Synthetic Route

A representative synthesis involves three stages:

-

Oxazole ring formation: Condensation of N-(butan-2-yl)glycine with furan-2-carbonyl chloride under Dean-Stark conditions.

-

Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane using triethylamine as base.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 62–68% pure product.

Critical reaction parameters:

-

Temperature control (<40°C during sulfonylation to prevent ring opening)

-

Anhydrous conditions to avoid hydrolysis of sulfonyl chloride

Scalability Challenges

Industrial production faces hurdles due to:

-

Low regioselectivity in oxazole cyclization

-

Sensitivity of the furan ring to strong acids/bases

-

Purification difficulties from byproducts (e.g., bis-sulfonylated derivatives)

Chemical Reactivity and Functionalization

Oxidation Reactions

The furan moiety undergoes selective oxidation to γ-lactone derivatives using at 60°C:

This reactivity enables access to bioactive lactone-containing analogs.

Nucleophilic Substitution

The benzenesulfonyl group participates in aromatic substitution with amines/thiols:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 4-(Piperidin-1-ylsulfonyl) derivative | CNS-targeting prodrugs |

| Thiourea | EtOH reflux | Sulfur-bridged dimer | Polymer crosslinker |

Reductive Modifications

While the parent compound lacks reducible groups, nitro-substituted analogs can be converted to amines using (90% conversion).

| Organism | MIC (μg/mL) | Mechanism Proposed |

|---|---|---|

| S. aureus | 16 | Cell wall synthesis disruption |

| E. faecalis | 32 | DNA gyrase inhibition |

Notably, the butan-2-yl chain enhances membrane permeability compared to shorter alkyl analogs .

Materials Science Applications

Thin films containing 10 wt% compound exhibit:

-

Dielectric constant (ε) = 3.2 at 1 MHz

-

Thermal stability up to 220°C Potential uses: Flexible electronics, anti-static coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume